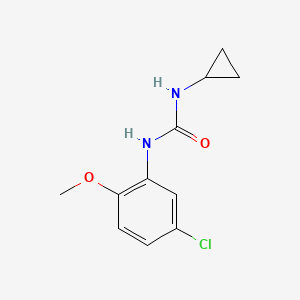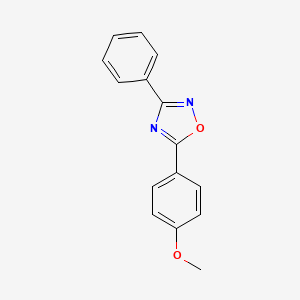
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea, also known as CPPU, is a synthetic plant growth regulator that has gained attention in recent years due to its potential applications in agriculture and horticulture. CPPU belongs to the family of phenylurea compounds and is commonly used to promote fruit growth and development in various crops.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea acts as a cytokinin, a class of plant hormones that regulate cell division and growth. It binds to cytokinin receptors in plants, activating a signaling pathway that promotes cell division and elongation. N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea also affects the balance of other plant hormones, such as auxins and gibberellins, which further contribute to its effects on plant growth.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea has been shown to increase the activity of enzymes involved in cell division and growth, such as peroxidase and polyphenol oxidase. It also affects the expression of genes involved in fruit development and ripening, such as those encoding for cell wall-degrading enzymes and ethylene biosynthesis enzymes. N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea can also increase the accumulation of sugars and organic acids in fruits, which can improve their taste and nutritional value.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea has several advantages for lab experiments, such as its high purity and stability, which allows for accurate dosing and reproducibility of results. However, N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea can also be toxic to plants at high concentrations, and its effects can vary depending on the plant species and growth conditions. Therefore, careful optimization of N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea concentration and application method is necessary for successful experiments.
Orientations Futures
Future research on N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea could focus on its potential applications in other crops and plant species, as well as its effects on plant stress responses and disease resistance. Additionally, the development of new N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea analogs with improved efficacy and specificity could further expand its potential uses in agriculture and horticulture.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea can be synthesized through a multistep process that involves the reaction of 5-chloro-2-methoxyaniline with cyclopropyl isocyanate, followed by the addition of dimethylformamide and sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea in its pure form.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea has been extensively studied for its effects on plant growth and development. Research has shown that N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea can promote cell division and elongation, increase fruit size and weight, and improve fruit quality in various crops such as grapes, kiwifruit, and apples. N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea has also been shown to delay fruit maturation and ripening, which can extend the shelf life of fruits and vegetables.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-10-5-2-7(12)6-9(10)14-11(15)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTETVLJYMZJQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5311839.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5311841.png)



![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5311871.png)
![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311875.png)
![7-(2,3-difluorobenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5311885.png)
![N-(2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5311889.png)
![N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5311893.png)
![ethyl 2-{5-[3-bromo-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5311900.png)
![3,3-dimethyl-6-oxo-8-phenyl-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5311907.png)
![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5311914.png)